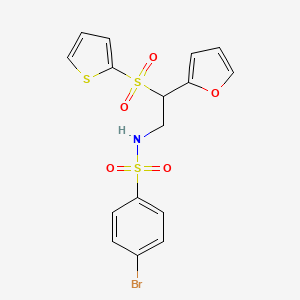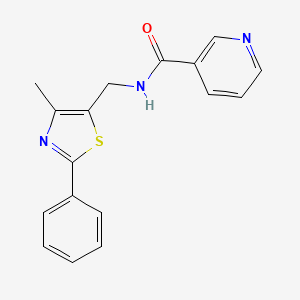![molecular formula C18H18ClFN6O B2827004 2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide CAS No. 2201945-57-3](/img/structure/B2827004.png)
2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide” is a complex organic molecule that contains several functional groups. These include a benzamide group, a triazolo[4,3-a]pyrazine group, and a piperidine ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzamide group would likely contribute to the compound’s polarity, while the piperidine ring could potentially impart some degree of conformational flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar benzamide group, while its stability could be influenced by the presence of the triazolo[4,3-a]pyrazine group .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research on substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines has demonstrated potent anticonvulsant activity against maximal electroshock-induced seizures in rats. These compounds, synthesized from phenylacetonitriles, have shown that the 1,2,4-triazolo[4,3-a]pyrazine ring system can act as a bioisostere of the purine ring for anticonvulsant activity, with certain congeners exhibiting significant efficacy at low oral doses (Kelley et al., 1995).
Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing enaminones have been synthesized and demonstrated to possess cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil. These compounds, which include [1,2,4]triazolo[4,3-a]pyrimidines, also showed antimicrobial activity, highlighting their potential in antitumor and antimicrobial research (Riyadh, 2011).
Herbicidal Activity
Compounds with the [1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide structure have been found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential applications in agricultural chemistry for the development of new herbicides (Moran, 2003).
Anticancer Mechanisms
The study of 4-chloro-2-cyanoamino-6-fluoroalkylamino-5-phenylpyrimidines, which share structural similarities with the given compound, has revealed a unique mechanism of tubulin inhibition, promoting tubulin polymerization while overcoming multidrug resistance. This class of compounds indicates a promising direction for anticancer drug development, especially in targeting resistant cancer cells (Zhang et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O/c1-11-23-24-17-16(21-7-10-26(11)17)25-8-5-12(6-9-25)22-18(27)15-13(19)3-2-4-14(15)20/h2-4,7,10,12H,5-6,8-9H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWIPCAFVZXTKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-(N-cyclopropyl-N-methylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2826921.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2826925.png)


![N'-(2-cyanophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2826931.png)



![2-[(4-Chlorophenyl)Sulfanyl]Nicotinaldehyde](/img/structure/B2826936.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide](/img/structure/B2826941.png)
![N-[4-(4-Tert-butylphenyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2826942.png)
